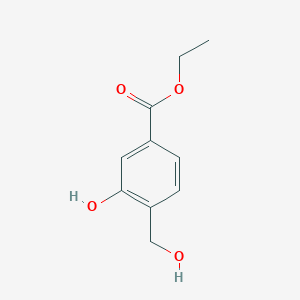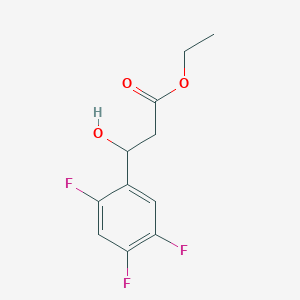
Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate is an organic compound characterized by the presence of a trifluorophenyl group attached to a hydroxypropanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 3-oxo-3-(2,4,5-trifluorophenyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(2,4,5-trifluorophenyl)propanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. The hydroxy and ester groups contribute to its reactivity and metabolic stability.
類似化合物との比較
- Ethyl 3-Hydroxy-3-(3,4,5-trifluorophenyl)propanoate
- Ethyl 3-Hydroxy-3-(2,3,4-trifluorophenyl)propanoate
- Ethyl 3-Hydroxy-3-(2,4-difluorophenyl)propanoate
Uniqueness: Ethyl 3-Hydroxy-3-(2,4,5-trifluorophenyl)propanoate is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. The presence of three fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C11H11F3O3 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC名 |
ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4,10,15H,2,5H2,1H3 |
InChIキー |
PTJULQBREFIENK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1F)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13674273.png)
![6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13674289.png)

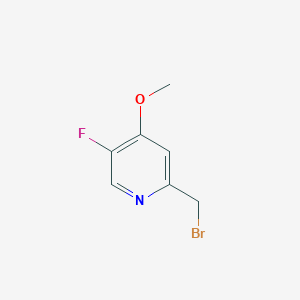
![5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B13674298.png)
![5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)

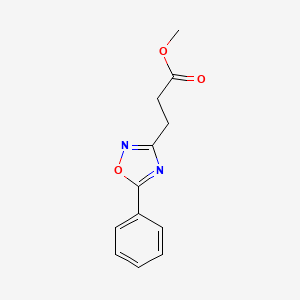
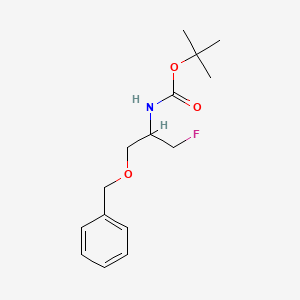
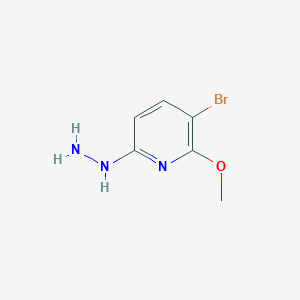
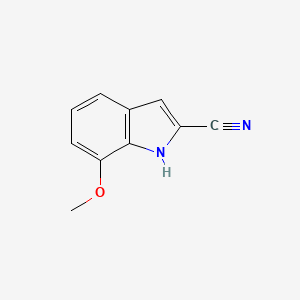
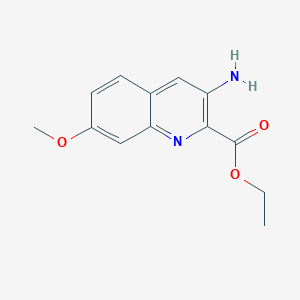
![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)
